molecular formula C28H37N2O9P B13326300 ((2S)-3-([1,1'-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine CAS No. 1206514-50-2

((2S)-3-([1,1'-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine

Cat. No.: B13326300
CAS No.: 1206514-50-2
M. Wt: 576.6 g/mol
InChI Key: ODSBYECYRZQRIK-LLHTUKDZSA-N
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Description

The compound “((2S)-3-([1,1’-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine” is a complex organic molecule. It features a biphenyl group, a phosphoryl group, and an alanine derivative. Such compounds are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the biphenyl group, the introduction of the phosphoryl group, and the coupling with the alanine derivative. Typical reaction conditions might include:

    Formation of Biphenyl Group: This can be achieved through Suzuki coupling reactions using palladium catalysts.

    Introduction of Phosphoryl Group: This step might involve phosphorylation reactions using reagents like phosphorus oxychloride or phosphoryl chloride.

    Coupling with Alanine Derivative: This could involve peptide coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the phosphoryl group.

    Substitution: Substitution reactions might occur at the biphenyl group or the alanine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it could be studied for its interactions with proteins, enzymes, or other biomolecules.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with an enzyme, it might inhibit or activate the enzyme’s activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved might include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-3-([1,1’-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine
  • **(2S)-3-([1,1’-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine

Uniqueness

The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

1206514-50-2

Molecular Formula

C28H37N2O9P

Molecular Weight

576.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-[1-(2-methylpropanoyloxy)ethoxycarbonylamino]ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H37N2O9P/c1-17(2)27(34)38-20(5)39-28(35)30-19(4)40(36,37)16-24(25(31)29-18(3)26(32)33)15-21-11-13-23(14-12-21)22-9-7-6-8-10-22/h6-14,17-20,24H,15-16H2,1-5H3,(H,29,31)(H,30,35)(H,32,33)(H,36,37)/t18-,19+,20?,24+/m0/s1

InChI Key

ODSBYECYRZQRIK-LLHTUKDZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OC(C)OC(=O)C(C)C)O

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O

Origin of Product

United States

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